1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl-1-[(4-methylphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl-1-[(4-methylphenyl)methyl]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine derivatives typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with pyrazole intermediates, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and purification systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl-1-[(4-methylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl-1-[(4-methylphenyl)methyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and other diseases.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl-1-[(4-methylphenyl)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved often include those related to cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound known for its enzyme inhibitory properties.
Uniqueness: 1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl-1-[(4-methylphenyl)methyl]- stands out due to its specific hydrazinyl and methylphenyl substitutions, which can enhance its biological activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C13H20N6 |
---|---|
Molecular Weight |
260.34 g/mol |
IUPAC Name |
[1-[(4-methylphenyl)methyl]-2,3,3a,6,7,7a-hexahydropyrazolo[3,4-d]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C13H20N6/c1-9-2-4-10(5-3-9)7-19-13-11(6-17-19)12(18-14)15-8-16-13/h2-5,11,13,16-17H,6-8,14H2,1H3,(H,15,18) |
InChI Key |
DDZGIHCBVLSAJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3C(CN2)C(=NCN3)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.